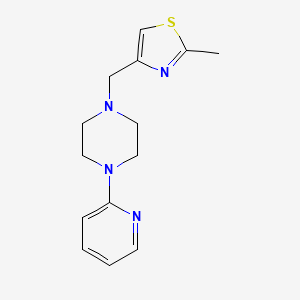

2-Methyl-4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)thiazole

描述

属性

IUPAC Name |

2-methyl-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4S/c1-12-16-13(11-19-12)10-17-6-8-18(9-7-17)14-4-2-3-5-15-14/h2-5,11H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZHNWDWTIAJXNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CN2CCN(CC2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)thiazole typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.

Substitution Reaction: The piperazine ring is introduced via a nucleophilic substitution reaction, where the thiazole derivative reacts with 4-(pyridin-2-yl)piperazine under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques and continuous flow reactors to ensure consistent production.

化学反应分析

Types of Reactions

2-Methyl-4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)thiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

科学研究应用

Medicinal Chemistry Applications

1. Antidepressant Activity

Research indicates that derivatives of 2-methyl-4-thiazoles exhibit potential antidepressant effects. The compound's structure allows it to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation. Studies have shown that modifications in the thiazole ring can enhance the binding affinity to serotonin receptors, suggesting a pathway for developing new antidepressants .

2. Anticancer Properties

The compound has been investigated for its anticancer properties, particularly against various cell lines such as breast and prostate cancer. The mechanism involves the inhibition of specific kinases involved in cancer progression. In vitro studies demonstrate that 2-methyl-4-thiazole derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

3. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-methyl-4-thiazole, showing effectiveness against both Gram-positive and Gram-negative bacteria. The thiazole ring contributes to its ability to disrupt bacterial cell wall synthesis, making it a potential lead compound for antibiotic development .

Material Science Applications

1. Polymer Chemistry

In material science, 2-methyl-4-thiazole is utilized as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to degradation under high temperatures, making it suitable for applications in aerospace and automotive industries .

2. Sensors and Electronics

The compound's electronic properties have led to its use in the fabrication of organic semiconductors. Research has demonstrated that films made from 2-methyl-4-thiazole exhibit promising conductivity and stability, which are essential for developing flexible electronic devices and sensors .

Biochemical Applications

1. Enzyme Inhibition

Studies have reported that 2-methyl-4-thiazole acts as an inhibitor for several key enzymes involved in metabolic pathways. This inhibition can be leveraged in drug design to target diseases related to metabolic dysfunctions, such as diabetes and obesity .

2. Fluorescent Probes

The compound has been explored as a fluorescent probe for bioimaging applications. Its ability to fluoresce under specific lighting conditions allows researchers to visualize cellular processes in real-time, aiding in the study of various biological mechanisms .

Case Studies

作用机制

The mechanism of action of 2-Methyl-4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)thiazole involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Structural Analogues

(a) 2-Chloro-5-((4-(pyridin-2-yl)piperazin-1-yl)methyl)thiazole

- Structural Differences : The chloro substituent at position 2 and piperazine-pyridinyl group at position 5 (vs. methyl at position 2 and piperazine-pyridinyl at position 4 in the target compound).

- Positional isomerism could also influence steric interactions with biological targets. This compound was previously cataloged by CymitQuimica but is now discontinued .

(b) Acetamide Derivatives (9a–9e from )

- Structural Differences: Compounds like 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) feature acetamide-linked triazole and benzodiazolyl groups instead of a piperazine-pyridinyl chain.

- Bromine substituents (e.g., in 9c) increase molecular weight and polarizability, which may improve binding but reduce solubility .

Physicochemical and Spectroscopic Data

生物活性

2-Methyl-4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this thiazole derivative, focusing on its anticancer, antimicrobial, and anticonvulsant properties, supported by various studies and data.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 286.39 g/mol. The compound features a thiazole ring, which is known for its role in various pharmacological activities.

Anticancer Activity

Numerous studies have demonstrated the potential of thiazole derivatives as anticancer agents. For instance, compounds containing thiazole rings have shown significant cytotoxicity against various cancer cell lines.

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of several thiazole derivatives against human cancer cell lines such as HeLa (cervical adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma). The results indicated that compounds with a thiazole moiety exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin .

- Mechanism of Action : Molecular docking studies suggest that these compounds interact with key proteins involved in cancer progression, such as Bcl-2, primarily through hydrophobic contacts and limited hydrogen bonding .

Antimicrobial Activity

Thiazoles are also recognized for their antimicrobial properties. A review highlighted that thiazole derivatives demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria.

Key Findings

- Minimum Inhibitory Concentration (MIC) : A specific thiazole derivative exhibited an MIC of 31.25 µg/mL against Gram-positive bacteria, indicating strong antibacterial potential .

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been explored in various studies, revealing promising results in seizure models.

Research Insights

- Protective Effects : One study reported that certain thiazole-based compounds provided complete protection against seizures induced by pentylenetetrazol (PTZ), showcasing their potential as anticonvulsants .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- Thiazole Ring : Essential for anticancer and antimicrobial activity.

- Piperazine Linkage : Enhances solubility and bioavailability.

常见问题

Basic: What are the common synthetic routes for 2-Methyl-4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)thiazole?

Synthesis typically involves multi-step organic reactions. A general approach includes:

- Piperazine Ring Functionalization : Reacting piperazine derivatives with pyridinyl groups via nucleophilic substitution or coupling reactions .

- Thiazole Core Formation : Cyclization of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis, followed by methyl group introduction at the 2-position .

- Purification : Chromatography (e.g., silica gel) or recrystallization to achieve >95% purity. For example, used IR and NMR to verify structural integrity, while elemental analysis confirmed purity .

Advanced: How can reaction conditions be optimized to maximize yield and purity?

Key factors include:

- Temperature Control : Elevated temperatures (e.g., reflux in ethanol or DCM) enhance reaction rates but may require quenching to avoid side products .

- Catalyst Selection : Pd-based catalysts for coupling reactions (e.g., Suzuki-Miyaura) or acidic/basic conditions for cyclization steps .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while non-polar solvents aid in crystallization .

- Real-Time Monitoring : HPLC or TLC to track reaction progress, as demonstrated in , where HPLC purity reached 99% .

Basic: What spectroscopic techniques are used for structural characterization?

- NMR Spectroscopy : H and C NMR confirm proton environments and carbon frameworks. For example, resolved methyl and piperazine proton signals at δ 2.4–3.1 ppm .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., reported m/z 236.15 for a related thiazole derivative) .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=N stretching at ~1600 cm for thiazole rings) .

Advanced: How can researchers resolve contradictions in spectral data during characterization?

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT calculations for NMR chemical shifts) .

- Elemental Analysis : Discrepancies between calculated and observed C/H/N ratios (e.g., reported <0.4% deviation) indicate impurities .

- X-ray Crystallography : Resolve ambiguous stereochemistry. used single-crystal X-ray data to confirm bond angles (e.g., 117.72° for C-S-C in the thiazole ring) .

Basic: What pharmacological activities are associated with this compound?

- Anticancer Potential : Piperazine-thiazole hybrids inhibit kinase pathways (e.g., highlighted IC values <10 µM in leukemia cell lines) .

- Anti-inflammatory Activity : demonstrated COX-2 inhibition via molecular docking, with binding energies comparable to celecoxib .

- Neurological Targets : Pyridinyl-piperazine moieties show affinity for serotonin receptors (5-HT), suggesting antidepressant potential .

Advanced: How does structural modification influence structure-activity relationships (SAR)?

- Piperazine Substitutions : Electron-withdrawing groups (e.g., -F, -Br) enhance metabolic stability but reduce solubility. showed a 4-fluorophenyl analog with 2x higher potency than the parent compound .

- Thiazole Modifications : Methyl groups at the 2-position improve membrane permeability, while bulkier substituents (e.g., phenyl) increase steric hindrance .

- Heterocycle Fusion : Pyridinyl-thiazole hybrids (e.g., ) exhibit dual kinase/GPCR activity due to planar aromatic systems .

Advanced: How should researchers address contradictions in reported biological data?

- Assay Standardization : Variability in cell lines (e.g., HEK-293 vs. HeLa) or enzyme sources (e.g., recombinant vs. native COX-2) can skew results .

- Dose-Response Curves : noted EC discrepancies (1–20 µM) across studies due to differences in compound solubility .

- Meta-Analysis : Cross-reference pharmacological data with structural analogs. For instance, compared 15 derivatives to identify a consensus pharmacophore .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。